molecular formula C9H5BrFN B1447834 1-Bromo-8-fluoroisoquinoline CAS No. 1368512-30-4

1-Bromo-8-fluoroisoquinoline

Cat. No.: B1447834
CAS No.: 1368512-30-4
M. Wt: 226.04 g/mol
InChI Key: DAPFAORJGTUTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .

Chemical Reactions Analysis

1-Bromo-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-8-fluoroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Bromo-8-fluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:

The uniqueness of this compound lies in its dual substitution with both bromine and fluorine, which can impart unique chemical and biological properties .

Properties

IUPAC Name

1-bromo-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPFAORJGTUTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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